
1-Phenyl-1H-indol-6-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Phenyl-1H-indol-6-OL is a compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their wide range of biological activities and are found in many natural products and pharmaceuticals. The structure of this compound consists of an indole ring system with a phenyl group attached at the 1-position and a hydroxyl group at the 6-position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Phenyl-1H-indol-6-OL can be synthesized through various methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with cyclohexanone in the presence of an acid catalyst like methanesulfonic acid under reflux conditions . Another method includes the use of aryl Grignard reagents and tert-butyl azodicarboxylate, which proceeds via the double Boc-protected arylhydrazine .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Phenyl-1H-indol-6-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) can be used for bromination.
Major Products: The major products formed from these reactions include various substituted indoles and ketones, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
1-Phenyl-1H-indol-6-OL has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits biological activities, making it useful in the study of cellular processes and signaling pathways.
Medicine: It has potential therapeutic applications, including anticancer, antiviral, and anti-inflammatory activities
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-Phenyl-1H-indol-6-OL involves its interaction with various molecular targets and pathways. The indole ring system allows it to bind to multiple receptors, influencing biological processes. For example, it can inhibit enzymes like cyclooxygenase (COX) and interact with neurotransmitter receptors, leading to its anti-inflammatory and analgesic effects .
Comparaison Avec Des Composés Similaires
Indole-3-acetic acid: A plant hormone involved in growth and development.
Tryptophan: An essential amino acid and precursor to serotonin.
Indomethacin: A nonsteroidal anti-inflammatory drug (NSAID) with an indole structure.
Uniqueness: 1-Phenyl-1H-indol-6-OL is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C14H11NO |
|---|---|
Poids moléculaire |
209.24 g/mol |
Nom IUPAC |
1-phenylindol-6-ol |
InChI |
InChI=1S/C14H11NO/c16-13-7-6-11-8-9-15(14(11)10-13)12-4-2-1-3-5-12/h1-10,16H |
Clé InChI |
DERVRNNMPZGCMR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N2C=CC3=C2C=C(C=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


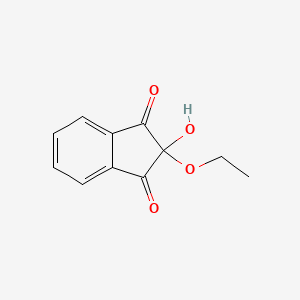
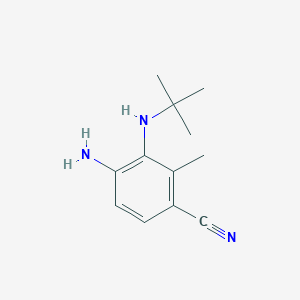

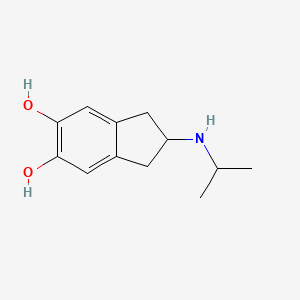
![Indeno[1,2,3-de]quinoline](/img/structure/B11895508.png)

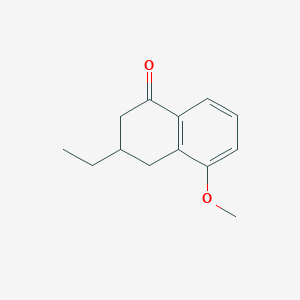
![Spiro[cyclopentane-1,4'-pyrido[2,3-d][1,3]oxazin]-2-one](/img/structure/B11895531.png)

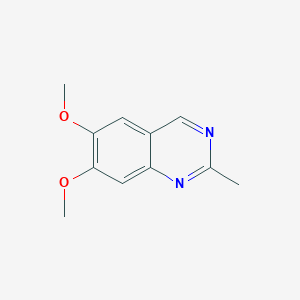
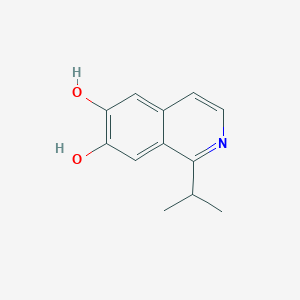

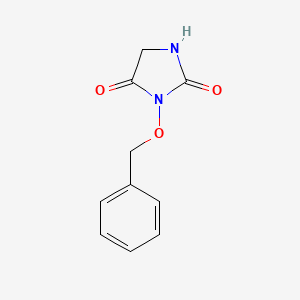
![1'-Methyl-spiro[furan-2(3H),3'-[3H]indol]-2'(1'H)-one](/img/structure/B11895570.png)
